molecular formula C18H18FN3O2 B6086426 N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide

Katalognummer B6086426
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: VOJUBVJTQYUISF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide, also known as PF-06463922, is a small molecule inhibitor of the protein kinase enzyme, casein kinase 1 epsilon (CK1ε). This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases and disorders.

Wirkmechanismus

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide exerts its pharmacological effects by inhibiting the activity of CK1ε, which is involved in various cellular processes such as circadian rhythm regulation, Wnt signaling, and DNA damage response. The inhibition of CK1ε by N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide leads to the modulation of downstream signaling pathways, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects:
N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide has been shown to have effects on various biochemical and physiological processes. The molecule has been demonstrated to modulate the circadian rhythm by regulating the activity of the CLOCK-BMAL1 transcriptional complex. Additionally, N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide is its high potency and selectivity towards CK1ε. This makes it an ideal tool compound for studying the biological functions of CK1ε and its downstream signaling pathways. However, one of the limitations of N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide is its poor solubility in water, which can make it challenging to use in certain experimental setups.

Zukünftige Richtungen

There are several future directions for research on N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide. One potential avenue is the development of more potent and selective CK1ε inhibitors for therapeutic use in diseases such as Alzheimer's and Parkinson's. Additionally, further studies on the circadian rhythm regulatory effects of N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide could lead to the development of novel treatments for circadian rhythm disorders. Finally, the use of N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide as a tool compound for studying the role of CK1ε in various cellular processes could lead to a better understanding of the underlying mechanisms of disease.

Synthesemethoden

The synthesis of N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide involves a multistep process that includes the reaction of 6-methylnicotinamide with 4-fluorobenzaldehyde to form an intermediate, followed by the addition of pyrrolidine and subsequent purification steps. The final product is obtained in high purity and yield.

Wissenschaftliche Forschungsanwendungen

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. The molecule has been shown to inhibit the phosphorylation of tau protein, which is a hallmark of Alzheimer's disease. Additionally, N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide has demonstrated neuroprotective effects in preclinical studies of Parkinson's disease.

Eigenschaften

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]-6-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2/c1-12-2-5-14(9-20-12)18(24)21-16-8-17(23)22(11-16)10-13-3-6-15(19)7-4-13/h2-7,9,16H,8,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJUBVJTQYUISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NC2CC(=O)N(C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.